Pyrrolidin-1-yl-m-tolyl-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

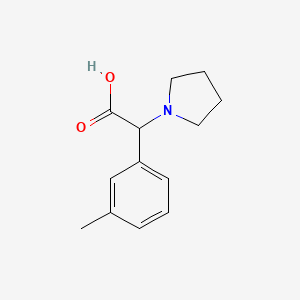

Pyrrolidin-1-yl-m-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a m-tolyl group and an acetic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.28 and a molecular formula of C13H17NO2 . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Quantum Chemical Investigation

Pyrrolidinones, including compounds structurally related to Pyrrolidin-1-yl-m-tolyl-acetic acid, have been subject to density functional theory (DFT) and quantum-chemical calculations to understand their molecular properties. Studies like those conducted by Bouklah et al. (2012) provide insights into the electronic properties of these molecules, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (Bouklah et al., 2012).

Synthesis and Antiviral Activity

Research has been conducted on the synthesis of alpha-(pyrrolidin-1-yl)acetic acids due to their selective and potent antiviral activities against HIV. Studies like those by Lynch et al. (2002) report the synthesis of these compounds, demonstrating their potential in improved pharmacokinetic profiles and enhanced antiviral activities (Lynch et al., 2002).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

New derivatives of 2-(pyrrolidine-3-yl)acetic acid have been synthesized as analogues of cyclic γ-aminobutyric acid. Techniques like de Mayo reaction, involving intermolecular [2+2]-photocycloaddition, have been pivotal in this synthesis process, as detailed in studies by Petz et al. (2019) (Petz et al., 2019).

Agonists of S1P Receptors

Compounds like 2-aryl(pyrrolidin-4-yl)acetic acids have been evaluated for their biological activities as agonists of S1P receptors, indicating potential therapeutic applications. Research by Yan et al. (2006) highlights their role in the induction of lymphocyte count reduction in peripheral blood and their favorable pharmacokinetic properties in rats (Yan et al., 2006).

Mécanisme D'action

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.

Biochemical Pathways

Compounds characterized by the pyrrolidine ring have been reported to influence various biological activities

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidin-1-yl-m-tolyl-acetic acid is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds characterized by the pyrrolidine ring have been reported to have various biological activities

Analyse Biochimique

Biochemical Properties

Pyrrolidin-1-yl-m-tolyl-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been found to interact with proteases and kinases, modulating their activity and affecting downstream signaling pathways . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the proliferation and differentiation of certain cell types, making it a valuable tool for studying cellular mechanisms and potential therapeutic targets.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes and proteins, altering their activity and influencing downstream signaling pathways. This modulation of enzyme activity and gene expression is critical for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, making it essential to monitor its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function . At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its effects on cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation . The compound interacts with transporters and binding proteins that facilitate its movement within the cell, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its role in cellular processes.

Propriétés

IUPAC Name |

2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDVDIAHHXZKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)

![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)

![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)

![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)

![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)

![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)